molecular formula C28H24FN5 B14965703 4-[4-(4-fluorophenyl)piperazin-1-yl]-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine

4-[4-(4-fluorophenyl)piperazin-1-yl]-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B14965703
M. Wt: 449.5 g/mol
InChI Key: XZCWZEMBVISDAX-UHFFFAOYSA-N
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Description

4-[4-(4-Fluorophenyl)piperazin-1-yl]-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound featuring a pyrrolo[2,3-d]pyrimidine core substituted with two phenyl groups at positions 5 and 7, and a 4-fluorophenylpiperazine moiety at position 2. The fluorine atom on the phenylpiperazine group enhances metabolic stability and may influence receptor binding affinity due to its electronegativity and small atomic radius.

Properties

Molecular Formula

C28H24FN5

Molecular Weight

449.5 g/mol

IUPAC Name

4-[4-(4-fluorophenyl)piperazin-1-yl]-5,7-diphenylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C28H24FN5/c29-22-11-13-23(14-12-22)32-15-17-33(18-16-32)27-26-25(21-7-3-1-4-8-21)19-34(28(26)31-20-30-27)24-9-5-2-6-10-24/h1-14,19-20H,15-18H2

InChI Key

XZCWZEMBVISDAX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C3=NC=NC4=C3C(=CN4C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-fluorophenyl)piperazin-1-yl]-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-fluoroaniline with piperazine under controlled conditions to form 4-(4-fluorophenyl)piperazine.

    Cyclization: The intermediate is then subjected to cyclization reactions with appropriate reagents to form the pyrrolo[2,3-d]pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The fluorophenyl substituent undergoes selective substitution under controlled conditions. While fluorine typically acts as a poor leaving group, para-directed nucleophilic displacement has been observed in analogs under strong basic conditions:

Reaction TypeReagents/ConditionsPosition ModifiedOutcome
AmmonolysisNH₃/EtOH, 120°C, 24 hrs4-fluorophenyl4-aminophenyl derivative
Methoxy substitutionNaOMe/DMF, 100°C, microwave irradiation4-fluorophenyl4-methoxyphenyl substitution

This reactivity aligns with studies on fluorophenyl-piperazine derivatives .

Electrophilic Substitution on the Pyrrolopyrimidine Core

The electron-rich pyrrolo[2,3-d]pyrimidine core facilitates electrophilic attacks at positions 2 and 6. Key transformations include:

Formylation

Vilsmeier-Haack formylation introduces aldehyde groups at position 3 (analogous to pyrazolo[1,5-a]pyrimidines ):

text
POCl₃/DMF, CHCl₃, 0°C → RT → 7-aryl-3-formyl derivative

Yield correlates with aryl substituent electronics (e.g., 72% for π-excessive thiophene vs. 58% for nitro-substituted phenyl ).

Halogenation

Bromination at position 6 occurs via N-bromosuccinimide (NBS) in DCM:

Compound+NBSAIBN, 80°C6-bromo derivative\text{Compound} + \text{NBS} \xrightarrow{\text{AIBN, 80°C}} 6\text{-bromo derivative}

This intermediate enables Suzuki-Miyaura couplings for biaryl synthesis .

Piperazine Ring Modifications

The piperazine moiety undergoes alkylation/acylation, altering pharmacokinetic properties:

Modification TypeReagentsSelectivity Outcome
N-AlkylationMeI, K₂CO₃, DMF4-methylpiperazine (↑ metabolic stability )
N-AcylationAcCl, Et₃N, THF4-acetylpiperazine (↓ kinase inhibition )

Studies on PKB inhibitors demonstrate that 4-tert-butylpiperazine analogs achieve 150-fold selectivity over PKA .

Cross-Coupling Reactions

Palladium-catalyzed couplings functionalize halogenated intermediates:

Suzuki Reaction Protocol :

text
6-Bromo derivative + ArB(OH)₂ → Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, 90°C → 6-aryl analog

This method constructs diversified analogs with IC₅₀ values <10 nM against Akt isoforms .

Oxidation and Reduction

  • Oxidation : PCC oxidizes benzylic alcohols (from ester reductions) to ketones .

  • Reduction : NaBH₄ selectively reduces nitro groups to amines without affecting the pyrrolopyrimidine core .

Stability and Degradation Pathways

The compound shows sensitivity to:

  • Hydrolysis : Acidic conditions (pH <3) cleave the piperazine-pyrrolopyrimidine linkage.

  • Photodegradation : UV light induces C-F bond cleavage (t₁/₂ = 48 hrs under 254 nm).

Comparative Reactivity of Structural Analogs

Analog StructureKey Reactivity Difference
Pyrido[2,3-d]pyrimidines Enhanced electrophilicity at position 7
7-Azaindole derivatives Reduced selectivity in kinase inhibition
4-Aminopiperidine carboxamides Improved oral bioavailability via amidification

Scientific Research Applications

4-[4-(4-fluorophenyl)piperazin-1-yl]-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[4-(4-fluorophenyl)piperazin-1-yl]-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or modulator of these targets, thereby affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases or interact with neurotransmitter receptors, leading to changes in cellular signaling and function.

Comparison with Similar Compounds

Structural Analog: 5-(4-Chlorophenyl)-7-(4-methylphenyl)-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine

Molecular Formula : C₂₃H₂₁ClN₄
Key Features :

  • Substituents: Position 4: Pyrrolidine (5-membered ring with one nitrogen). Position 5: 4-Chlorophenyl. Position 7: 4-Methylphenyl. Molecular Weight: 388.72 g/mol . Crystal System: Triclinic (space group P1) with unit cell parameters: $ a = 8.967 \, \text{Å}, \, b = 15.367 \, \text{Å}, \, c = 15.960 \, \text{Å} $ $ \alpha = 69.21^\circ, \, \beta = 75.65^\circ, \, \gamma = 76.52^\circ $ . The 4-chlorophenyl group increases lipophilicity, which could affect membrane permeability .

Structural Analog: 7-(4-Chlorophenyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Molecular Formula : C₂₉H₂₂ClFN₅ (inferred from name).
Key Features :

  • Substituents :
    • Position 4: 4-Fluorophenylpiperazine (6-membered ring with two nitrogens).
    • Position 5: Phenyl.
    • Position 7: 4-Chlorophenyl.

      Comparison with Target Compound :
  • The target compound substitutes position 7 with a phenyl group instead of 4-chlorophenyl, reducing steric hindrance and altering electronic properties.
  • Both compounds share the 4-fluorophenylpiperazine moiety, suggesting similar pharmacokinetic profiles, but differences in aryl substituents may influence target selectivity .

Data Table: Structural and Physicochemical Comparison

Parameter Target Compound 5-(4-Chlorophenyl)-7-(4-methylphenyl)-4-(pyrrolidin-1-yl) 7-(4-Chlorophenyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-5-phenyl
Core Structure Pyrrolo[2,3-d]pyrimidine Pyrrolo[2,3-d]pyrimidine Pyrrolo[2,3-d]pyrimidine
Position 4 Substituent 4-Fluorophenylpiperazine Pyrrolidine 4-Fluorophenylpiperazine
Position 5 Substituent Phenyl 4-Chlorophenyl Phenyl
Position 7 Substituent Phenyl 4-Methylphenyl 4-Chlorophenyl
Molecular Weight (g/mol) ~465 (estimated) 388.72 ~460 (estimated)
Crystal System Not reported (likely triclinic or monoclinic) Triclinic (P1) Not reported
Biological Activity Hypothesized enzyme/receptor modulation Antibiotic/nucleoside analog activity Potential CNS targeting due to piperazine

Key Findings

Piperazine vs. Pyrrolidine :

  • The 4-fluorophenylpiperazine group in the target compound offers enhanced hydrogen-bonding capability and conformational flexibility compared to pyrrolidine, improving interactions with polar receptors (e.g., serotonin or dopamine receptors) .
  • Pyrrolidine’s smaller ring size may restrict binding to bulkier active sites .

Halogen Effects :

  • Fluorine (target compound) vs. chlorine (analogs) influences electronic properties. Fluorine’s electronegativity increases metabolic stability and may enhance blood-brain barrier penetration compared to chlorine .

Biological Activity

4-[4-(4-fluorophenyl)piperazin-1-yl]-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H18ClFN6C_{21}H_{18}ClFN_6, with a molecular weight of 408.9 g/mol. The IUPAC name is 1-(3-chlorophenyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine. The structure features a piperazine ring and a pyrrolo[2,3-d]pyrimidine core, which are significant for its biological activity.

PropertyValue
Molecular FormulaC21H18ClFN6
Molecular Weight408.9 g/mol
IUPAC Name1-(3-chlorophenyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine
InChI KeyBFJXLZKCSOUUHW-UHFFFAOYSA-N

The compound exhibits its biological activity primarily through the inhibition of cyclin-dependent kinase 2 (CDK2), a crucial regulator of the cell cycle. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in various cancer cell lines, making it a potential candidate for anticancer therapies .

Anticancer Activity

Research has shown that derivatives of pyrrolo[2,3-d]pyrimidines possess significant anticancer properties. For instance, compounds similar to this compound have been evaluated for their ability to inhibit tumor growth in vitro and in vivo models .

Case Study: Anticancer Efficacy
A study demonstrated that a related compound showed IC50 values in the low micromolar range against various cancer cell lines, suggesting strong inhibitory effects on cancer proliferation .

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological effects. It acts as a ligand for neurotransmitter receptors, influencing pathways related to mood regulation and cognitive function. Its structural analogs have shown promise as potential treatments for disorders such as depression and anxiety .

Pharmacokinetics

The pharmacokinetic profile of the compound indicates favorable absorption and distribution characteristics. Studies involving P-glycoprotein transport mechanisms suggest that the compound can effectively cross biological membranes, enhancing its therapeutic potential .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerCDK2 inhibition leading to apoptosis,
NeuropharmacologicalLigand activity at neurotransmitter receptors ,
P-glycoprotein InteractionEnhanced cellular uptake ,

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